![molecular formula C8H13NO3 B038086 methyl 6-methoxy-3,6-dihydro-2H-pyridine-1-carboxylate CAS No. 114523-69-2](/img/structure/B38086.png)
methyl 6-methoxy-3,6-dihydro-2H-pyridine-1-carboxylate
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Overview
Description
Methyl 6-methoxy-3,6-dihydro-2H-pyridine-1-carboxylate, also known as MMPC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. MMPC belongs to the class of pyridine carboxylates and is synthesized through various methods, including the Pinner reaction and the Gewald reaction. In
Mechanism of Action
The exact mechanism of action of methyl 6-methoxy-3,6-dihydro-2H-pyridine-1-carboxylate is not fully understood. However, studies have suggested that methyl 6-methoxy-3,6-dihydro-2H-pyridine-1-carboxylate may exert its therapeutic effects through the modulation of neurotransmitters such as GABA and glutamate. methyl 6-methoxy-3,6-dihydro-2H-pyridine-1-carboxylate has also been shown to exhibit antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
methyl 6-methoxy-3,6-dihydro-2H-pyridine-1-carboxylate has been shown to exhibit various biochemical and physiological effects. Studies have shown that methyl 6-methoxy-3,6-dihydro-2H-pyridine-1-carboxylate can increase GABA levels in the brain, which may contribute to its anticonvulsant and antidepressant effects. methyl 6-methoxy-3,6-dihydro-2H-pyridine-1-carboxylate has also been shown to exhibit neuroprotective effects, which may be attributed to its antioxidant properties.
Advantages and Limitations for Lab Experiments
One advantage of using methyl 6-methoxy-3,6-dihydro-2H-pyridine-1-carboxylate in lab experiments is its potential therapeutic properties, which may provide insights into the development of new drugs for the treatment of epilepsy and depression. However, one limitation of using methyl 6-methoxy-3,6-dihydro-2H-pyridine-1-carboxylate in lab experiments is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Future Directions
For the study of methyl 6-methoxy-3,6-dihydro-2H-pyridine-1-carboxylate include further exploration of its potential therapeutic properties, optimization of its synthesis, and elucidation of its mechanism of action.
Synthesis Methods
Methyl 6-methoxy-3,6-dihydro-2H-pyridine-1-carboxylate can be synthesized through the Pinner reaction, which involves the reaction of 2-methoxypyridine with methanol and hydrochloric acid. This reaction results in the formation of methyl 6-methoxy-3,6-dihydro-2H-pyridine-1-carboxylate as a white crystalline solid. Another method of synthesis is the Gewald reaction, which involves the reaction of 2-methoxypyridine with carbon disulfide and sodium methoxide. This reaction results in the formation of methyl 6-methoxy-3,6-dihydro-2H-pyridine-1-carboxylate as a yellow crystalline solid.
Scientific Research Applications
Methyl 6-methoxy-3,6-dihydro-2H-pyridine-1-carboxylate has been studied for its potential therapeutic properties in various scientific research studies. One area of research is its potential as an anticonvulsant agent. Studies have shown that methyl 6-methoxy-3,6-dihydro-2H-pyridine-1-carboxylate exhibits anticonvulsant activity in animal models of epilepsy. methyl 6-methoxy-3,6-dihydro-2H-pyridine-1-carboxylate has also been studied for its potential as an antidepressant agent. Studies have shown that methyl 6-methoxy-3,6-dihydro-2H-pyridine-1-carboxylate exhibits antidepressant activity in animal models of depression.
properties
CAS RN |
114523-69-2 |
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Product Name |
methyl 6-methoxy-3,6-dihydro-2H-pyridine-1-carboxylate |
Molecular Formula |
C8H13NO3 |
Molecular Weight |
171.19 g/mol |
IUPAC Name |
methyl 6-methoxy-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C8H13NO3/c1-11-7-5-3-4-6-9(7)8(10)12-2/h3,5,7H,4,6H2,1-2H3 |
InChI Key |
GUJONRXISVYHIG-UHFFFAOYSA-N |
SMILES |
COC1C=CCCN1C(=O)OC |
Canonical SMILES |
COC1C=CCCN1C(=O)OC |
synonyms |
1(2H)-Pyridinecarboxylic acid, 5,6-dihydro-2-methoxy-, methyl ester |
Origin of Product |
United States |
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